7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Overview
Description
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is an organic compound with the molecular formula C10H10ClNO. It is a chlorinated derivative of tetrahydrobenzo[b]azepinone and is often used as an intermediate in the synthesis of various pharmaceuticals . This compound is known for its role in the production of Tolvaptan, an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body.
Mode of Action
This compound interacts with the arginine vasopressin V2 receptor, leading to changes in the receptor’s activity
Biochemical Pathways
The compound affects the biochemical pathways associated with the arginine vasopressin V2 receptor The downstream effects of these pathways are complex and involve various physiological processes related to water balance
Pharmacokinetics
The compound’s molecular weight (19565) and LogP value (385) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the arginine vasopressin V2 receptor . These effects could potentially influence water balance in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature and pH . Additionally, individual factors such as genetic variations in the arginine vasopressin V2 receptor could potentially influence the compound’s efficacy.
Biochemical Analysis
Biochemical Properties
The role of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one in biochemical reactions is primarily as an intermediate in the synthesis of Tolvaptan
Cellular Effects
As an intermediate in the synthesis of Tolvaptan , it may indirectly influence cell function through the action of Tolvaptan, which is known to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate in the synthesis of Tolvaptan , its effects at the molecular level are likely related to the actions of Tolvaptan. Tolvaptan acts as a selective, competitive arginine vasopressin V2 receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one typically involves several steps:
Acylation Reaction: 4-chloroaniline reacts with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Craft Reaction: This intermediate undergoes an intramolecular Friedel-Craft reaction to produce 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Glycol Ketal Formation: The product is then reacted with ethylene glycol to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal.
Reduction and De-ketalation: Finally, the glycol ketal is reduced and de-ketalated under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: The compound is used in the production of other chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
- 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one
- 7-Chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal
Uniqueness
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is unique due to its specific structure and the presence of a chlorine atom, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals like Tolvaptan .
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESNFIUAHTYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628823 | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160129-45-3 | |
Record name | 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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